molecular formula C21H23N7O B1193239 NCGC1481

NCGC1481

Cat. No.: B1193239
M. Wt: 389.463
InChI Key: IALDYVNFZAPNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCGC1481 is a novel potent inhibitor of IRAK1/4 and FLT3 with improved solubility, stability, and permeability properties suitable for in vivo utility.

Scientific Research Applications

NIH Chemical Genomics Center

The NIH Chemical Genomics Center (NCGC), as part of the Molecular Libraries and Screening Center Network, aims to empower the scientific community with small molecule compounds for research. NCGC's role in innovative discoveries during its pilot phase is crucial (Thomas et al., 2009).

FLT3 Mutations in AML Treatment

NCGC1481 is a type I kinase inhibitor demonstrating potent activity against FMS-like tyrosine kinase 3 (FLT3) mutations in acute myeloid leukemia (AML). This compound shows superior antileukemic activity against FLT3-mutant AML cells both in vitro and in vivo, highlighting its potential in targeted AML therapy (Jones et al., 2020).

Quantitative High-Throughput Screening (qHTS)

The NCGC's quantitative high-throughput screening (qHTS) platform is pivotal for the Tox21 collaboration, enabling the screening of large numbers of compounds. This paradigm shift in toxicity testing involves using in vitro methods to prioritize compounds for further study and develop predictive models for human health effects (Shukla et al., 2010).

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.463

IUPAC Name

6-(7-Methoxy-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine

InChI

InChI=1S/C21H23N7O/c1-27-12-14(9-24-27)16-13-28-18(11-23-21(28)8-19(16)29-2)17-4-3-5-20(26-17)25-15-6-7-22-10-15/h3-5,8-9,11-13,15,22H,6-7,10H2,1-2H3,(H,25,26)

InChI Key

IALDYVNFZAPNJV-UHFFFAOYSA-N

SMILES

CN1N=CC(C2=CN3C(C=C2OC)=NC=C3C4=CC=CC(NC5CNCC5)=N4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCGC1481;  NCGC-1481;  NCGC 1481

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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